(3-Benzyl-1,3,4-thiadiazol-2(3H)-ylidene)cyanamide
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Overview
Description
N-(3-Benzyl-1,3,4-thiadiazol-2(3H)-ylidene)cyanamide is a chemical compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Benzyl-1,3,4-thiadiazol-2(3H)-ylidene)cyanamide typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of benzylamine with thiocarbonyl diimidazole, followed by the addition of cyanamide. The reaction conditions often require the use of solvents such as dichloromethane or acetonitrile and may involve heating or the use of catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This could include optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-Benzyl-1,3,4-thiadiazol-2(3H)-ylidene)cyanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a dihydrothiadiazole.
Substitution: The benzyl group or other substituents on the thiadiazole ring can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a bioactive compound in drug discovery and development.
Medicine: Investigation of its pharmacological properties and potential therapeutic uses.
Industry: Applications in the development of new materials or as intermediates in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N-(3-Benzyl-1,3,4-thiadiazol-2(3H)-ylidene)cyanamide would depend on its specific interactions with molecular targets. Typically, thiadiazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor binding, or interference with cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole: The parent compound of the thiadiazole family.
Benzylthiadiazole: A similar compound with a benzyl group attached to the thiadiazole ring.
Cyanamide Derivatives: Compounds containing the cyanamide functional group.
Uniqueness
N-(3-Benzyl-1,3,4-thiadiazol-2(3H)-ylidene)cyanamide is unique due to its specific structure, which combines the thiadiazole ring with a benzyl group and a cyanamide moiety. This unique combination of functional groups may confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
111393-96-5 |
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Molecular Formula |
C10H8N4S |
Molecular Weight |
216.26 g/mol |
IUPAC Name |
(3-benzyl-1,3,4-thiadiazol-2-ylidene)cyanamide |
InChI |
InChI=1S/C10H8N4S/c11-7-12-10-14(13-8-15-10)6-9-4-2-1-3-5-9/h1-5,8H,6H2 |
InChI Key |
LVXAEIVACZEAHT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=NC#N)SC=N2 |
Origin of Product |
United States |
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